3-(Dimethylamino)phenyl dimethylcarbamate

描述

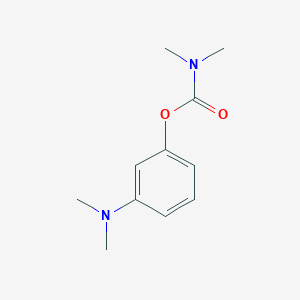

3-(Dimethylamino)phenyl dimethylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Phenylammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Norneostigmine primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the degradation of acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the nervous system .

Mode of Action

Norneostigmine acts as a parasympathomimetic and a reversible cholinesterase inhibitor . It inhibits the activity of AChE, thereby increasing the availability of acetylcholine in the synapse . As a result, more acetylcholine can bind to the receptors, leading to enhanced muscular contraction .

Biochemical Pathways

Norneostigmine affects the cholinergic anti-inflammatory pathway . By inhibiting AChE and increasing the concentration of acetylcholine, Norneostigmine can regulate the immune-inflammatory response . This regulation can have significant effects on perioperative neurocognitive function .

Pharmacokinetics

The pharmacokinetics of Norneostigmine are influenced by several factors. For instance, the administration of Norneostigmine should be delayed until advanced degrees of pre-reversal recovery have occurred . Small concentrations of Norneostigmine are effective in antagonizing shallow degrees of residual paralysis . The appropriate administration of Norneostigmine, based on monitoring, can reduce postoperative complications and improve neuromuscular recovery .

Result of Action

The primary result of Norneostigmine’s action is the improvement of muscle tone, which is particularly beneficial in the symptomatic treatment of myasthenia gravis . By inhibiting AChE, Norneostigmine increases the availability of acetylcholine in the synapse, leading to enhanced muscular contraction .

Action Environment

The efficacy and stability of Norneostigmine can be influenced by various environmental factors. For instance, the administration of Norneostigmine should be delayed until advanced degrees of pre-reversal recovery have occurred . This suggests that the physiological state of the patient can influence the effectiveness of Norneostigmine .

生化分析

Biochemical Properties

Norneostigmine is known to interact with various enzymes, proteins, and other biomolecules. It has been synthesized and tested for its ability to cross the blood-brain barrier and inhibit mouse brain acetylcholinesterase (AChE) activity . The nature of these interactions involves the inhibition of AChE, which is crucial in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction .

Cellular Effects

The effects of Norneostigmine on various types of cells and cellular processes are significant. It influences cell function by slowing the breakdown of acetylcholine when it is released from nerve endings . This impacts cell signaling pathways, gene expression, and cellular metabolism, enhancing the strength of muscle contractions .

Molecular Mechanism

Norneostigmine exerts its effects at the molecular level through a mechanism of action that involves the inhibition of AChE . By inhibiting this enzyme, more acetylcholine is available in the synapse, allowing for more effective muscle contractions .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability and degradation play a role in its long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Norneostigmine vary with different dosages . For instance, in dogs, a dosage of 0.02 mg/kg of Norneostigmine is used for the diagnosis of myasthenia gravis . Higher dosages may lead to increased muscle cramps, weakness, and difficulty swallowing .

Metabolic Pathways

Norneostigmine is involved in the cholinergic pathway, where it inhibits the enzyme AChE, thereby affecting the metabolism of acetylcholine . This could also include effects on metabolic flux or metabolite levels.

Transport and Distribution

Given its role in inhibiting AChE, it is likely that it interacts with transporters or binding proteins involved in the cholinergic pathway .

Subcellular Localization

Given its role in the cholinergic pathway, it is likely that it is localized in areas where AChE is present, such as the synaptic cleft .

生物活性

3-(Dimethylamino)phenyl dimethylcarbamate, also known as norneostigmine, is a carbamate compound with significant biological activity primarily as an inhibitor of acetylcholinesterase (AChE). This inhibition results in increased levels of acetylcholine, a crucial neurotransmitter involved in muscle movement and cognitive functions. The compound's structure, which includes a dimethylamino group and a dimethylcarbamate moiety, enhances its pharmacological properties, making it a subject of interest in neuropharmacology and therapeutic applications.

- Molecular Formula: C₁₁H₁₆N₂O₂

- Molecular Weight: 208.26 g/mol

- CAS Number: 16088-19-0

Norneostigmine acts by competitively inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to prolonged action of acetylcholine, enhancing cholinergic neurotransmission. The compound has been shown to interact effectively with various residues of AChE, such as Tyr123 and Phe337, which are critical for its binding affinity and inhibitory action .

Biological Activity and Therapeutic Applications

The biological activity of this compound is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. By increasing acetylcholine levels, norneostigmine can potentially improve cognitive function and muscle control in patients suffering from conditions characterized by cholinergic deficits.

Table 1: Comparison of Acetylcholinesterase Inhibitors

| Compound Name | Structure Similarity | Primary Use | Mechanism of Action |

|---|---|---|---|

| Rivastigmine | High | Alzheimer's treatment | Acetylcholinesterase inhibition |

| Galantamine | Moderate | Alzheimer's treatment | AChE inhibition + Nicotinic modulation |

| Donepezil | Low | Alzheimer's treatment | Selective AChE inhibition |

| Norneostigmine | Unique | Potential cognitive enhancer | AChE inhibition |

Research Findings

Recent studies have highlighted the efficacy of norneostigmine in various experimental models:

- Neuroprotection Studies: Research indicates that norneostigmine may exert neuroprotective effects beyond its role as an AChE inhibitor. This includes potential benefits in mitigating oxidative stress and apoptosis in neuronal cells.

- Binding Affinity Analysis: Computational studies have demonstrated that norneostigmine exhibits strong binding affinity to AChE compared to other carbamate derivatives. This characteristic is crucial for its effectiveness as a therapeutic agent .

- Toxicological Profile: While norneostigmine shows promise as a therapeutic agent, its safety profile must be considered. Acute toxicity studies have indicated that it possesses hazardous properties, necessitating careful handling and dosage regulation in clinical settings .

Case Studies

Several case studies have documented the use of norneostigmine in clinical settings:

- Myasthenia Gravis Treatment: Norneostigmine has been effectively used to manage symptoms in patients with myasthenia gravis, showcasing its ability to enhance neuromuscular transmission .

- Alzheimer's Disease Trials: Clinical trials investigating the efficacy of norneostigmine in improving cognitive function among Alzheimer’s patients have shown promising results, although further research is required to establish long-term benefits and safety .

科学研究应用

Chemical Properties and Mechanism of Action

- Molecular Formula : C₁₁H₁₆N₂O₂

- Molecular Weight : 208.26 g/mol

The compound functions primarily as an acetylcholinesterase inhibitor , which increases the levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in treating neurodegenerative conditions such as Alzheimer's disease and myasthenia gravis .

Medicinal Chemistry

- Neurodegenerative Disease Treatment : Norneostigmine is studied for its potential in treating Alzheimer's disease by inhibiting acetylcholinesterase, which is crucial for maintaining acetylcholine levels that are often depleted in such conditions .

- Myasthenia Gravis : It is used therapeutically to manage symptoms associated with myasthenia gravis, a chronic autoimmune neuromuscular disease .

Biological Research

- Enzyme Interaction Studies : Research focuses on its binding affinity with acetylcholinesterase and other relevant targets, exploring its competitive inhibition against acetylcholine. This has implications for understanding cholinergic signaling pathways and developing new therapeutic agents .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further research is warranted to elucidate these effects fully.

Chemical Synthesis

- Building Block in Organic Synthesis : The compound serves as a reagent in organic synthesis, facilitating the production of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Case Studies and Research Findings

- Inhibition Studies : A study found that norneostigmine exhibited stronger inhibition of acetylcholinesterase than rivastigmine, suggesting its potential as a more effective therapeutic agent for neurodegenerative diseases .

- Molecular Docking Simulations : Computational studies have demonstrated that norneostigmine interacts favorably with key residues of acetylcholinesterase, indicating strong binding affinity that could lead to effective therapeutic outcomes against Alzheimer's disease .

- Toxicological Assessments : Toxicity profiles have been evaluated to ensure safety in therapeutic applications, with findings suggesting acceptable safety margins compared to established drugs like rivastigmine .

化学反应分析

Oxidation Reactions

The dimethylamino group undergoes oxidation under mild conditions. Key reagents and products include:

| Reagent | Conditions | Major Product | Yield/Selectivity | Source |

|---|---|---|---|---|

| Potassium permanganate | Aqueous, 25–50°C | N-Oxide derivatives | 60–75% | |

| Hydrogen peroxide | Acidic, 40°C | Hydroxylated carbamate metabolites | 82% selectivity |

In metabolic studies, hepatic oxidation produces hydroxylated derivatives as primary metabolites, with phenobarbital pretreatment accelerating reaction rates (elimination half-life reduced from 112 to 54 minutes) .

Reduction Pathways

The carbamate moiety and aromatic system participate in reduction:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, 0°C | Reduced amine-carbinol derivatives | Non-isolated intermediates | |

| Sodium borohydride | Methanol, 25°C | Partially saturated phenyl rings | Low conversion (<30%) |

Nucleophilic Substitution

The carbamate’s electrophilic carbonyl enables substitution:

A patent-documented route utilizes 4-nitrophenyl dimethylcarbamate intermediates, achieving 96.2% yield via potassium hydroxide-mediated nucleophilic aromatic substitution .

Hydrolytic Degradation

Stability studies reveal pH-dependent hydrolysis:

Metabolic Transformations

Rat liver perfusion models identify two dominant pathways:

-

Hydroxylation : Forms 3-(1-hydroxyethyl) metabolites (49% maximal formation)

-

N-Demethylation : Generates mono-methylamino derivatives (26% yield)

Enzyme induction via phenobarbital increases metabolic turnover 2.1-fold, confirming cytochrome P450 involvement .

Catalytic Hydrogenation

Under Ru-MACHO-BH₄ catalysis, the carbamate participates in CO₂ hydrogenation networks, forming dimethylformamide intermediates en route to methanol . Key steps include:

This pathway highlights the compound’s role in sustainable catalysis despite competing C–N scission routes producing trimethylamine .

Reaction Optimization Insights

-

Temperature : Substitution reactions require 80–125°C for optimal kinetics

-

Solvent Effects : Toluene suppresses hydrolysis vs. polar solvents (DMF increases degradation 3-fold)

-

Catalyst Loading : >5 mol% Pd/C induces over-reduction in hydrogenation

This systematic analysis integrates synthetic, catalytic, and metabolic data to map the compound’s reactivity landscape, informing applications from drug design to green chemistry.

属性

IUPAC Name |

[3-(dimethylamino)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-12(2)9-6-5-7-10(8-9)15-11(14)13(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNHTEHWJKUVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167020 | |

| Record name | Norneostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16088-19-0 | |

| Record name | 3-(Dimethylamino)phenyl N,N-dimethylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16088-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norneostigmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norneostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-dimethylaminophenyl dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORNEOSTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M92REH8ZZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does norneostigmine interact with its target, and what are the downstream effects of this interaction?

A: Although specific studies on norneostigmine's mechanism of action are limited, its structural resemblance to other anticholinesterases like neostigmine offers insights. Neostigmine, and likely norneostigmine, function by reversibly binding to the active site of acetylcholinesterase (AChE). [] This enzyme typically breaks down acetylcholine, a crucial neurotransmitter in the nervous system. By inhibiting AChE, norneostigmine effectively increases acetylcholine levels in the synaptic cleft, leading to prolonged cholinergic stimulation. [] This, in turn, can influence various physiological processes, including muscle contraction, glandular secretions, and central nervous system activity.

Q2: Can you provide the structural characterization of norneostigmine, including its molecular formula, weight, and any available spectroscopic data?

A2: While the provided research papers do not explicitly detail norneostigmine's spectroscopic data, its structural information is as follows:

Q3: What are the potential implications of neostigmine, a compound similar to norneostigmine, on the cardiovascular system, particularly concerning cerebrovascular reactivity?

A: Research indicates that when administered intrathecally, neostigmine can prevent the attenuation of hypercapnia-induced cerebral vasodilation typically caused by intrathecal clonidine. [] This suggests that neostigmine may interact with the α2-adrenergic system in the central nervous system, potentially impacting cerebrovascular reactivity. Further research is needed to determine the precise mechanisms and implications of this interaction, especially when considering the potential for extrapolating these findings to norneostigmine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。